1-(3,4-Difluoro-5-isobutoxyphenyl)propan-1-one
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Overview
Description
1-(3,4-Difluoro-5-isobutoxyphenyl)propan-1-one: is an organic compound characterized by the presence of difluoro and isobutoxy groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)propan-1-one typically involves the reaction of 3,4-difluorophenol with isobutyl bromide in the presence of a base to form 3,4-difluoro-5-isobutoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluoro-5-isobutoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 1-(3,4-Difluoro-5-isobutoxyphenyl)propan-1-one is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-isobutoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and isobutoxy groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways. The propanone moiety plays a crucial role in its reactivity and overall pharmacological profile.
Comparison with Similar Compounds
- 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one
- 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one
Comparison: 1-(3,4-Difluoro-5-isobutoxyphenyl)propan-1-one is unique due to the specific positioning of the difluoro and isobutoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
1443303-66-9 |
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Molecular Formula |
C13H16F2O2 |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C13H16F2O2/c1-4-11(16)9-5-10(14)13(15)12(6-9)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
PQAANWAVILGBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)F)OCC(C)C |
Origin of Product |
United States |
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